Ethyl [(2-{2-[(2-methoxybenzyl)amino]-2-oxoethyl}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetate
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The imidazoquinazoline ring system is a fused ring structure that includes two nitrogen atoms. The methoxybenzylamino group would add additional complexity to the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For instance, the thioacetate group could undergo hydrolysis or substitution reactions, and the imidazoquinazoline ring could participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as its size, shape, functional groups, and the presence of the heterocyclic ring would all influence its properties .Scientific Research Applications
Reactions and Synthesis
Research into quinazoline compounds and related structures has shown that derivatives of ethyl quinazolin-2-yl acetate participate in diverse chemical reactions, yielding a variety of heterocyclic compounds. For example, Deady et al. (1989) explored the reactions of certain quinazoline compounds with ethoxymethylenemalonic acid derivatives, demonstrating the formation of pyrido[1,2-a]quinazolines and ethyl 2-(pyridin-2-yl)aminobenzoates through different reaction pathways (Deady, Mackay, & Werden, 1989). Similarly, research on the synthesis and reactions of 8-ethoxycoumarin derivatives, including the formation of thiazolidin-4-one and pyrimido[2,1-b]quinazolines, highlights the compound's utility in generating structurally diverse molecules with potential antimicrobial activities (Mohamed et al., 2012).
Biological Activity
The investigation into quinazolin-4-one derivatives derived from Streptomyces isolates has led to the identification of new natural products with potential biological significance. Maskey et al. (2004) identified several 1H-quinazolin-4-one derivatives with no activity against various microorganisms, underscoring the complex bioactivity profile of quinazolinone derivatives and their potential as leads in drug discovery (Maskey, Shaaban, Grün-wollny, & Laatsch, 2004). Furthermore, compounds related to quinazolinones have been synthesized and evaluated for their antitumor activities, with certain derivatives showing promising results against human hepatoma and colon carcinoma cells (Tai, Lin, & Liang, 2019).
Future Directions
Mechanism of Action
Target of action
Compounds with similar structures often target enzymes or receptors in the body. For example, molecules with an imidazoquinazolinone structure have been found to have activity against certain types of cancer cells .
Mode of action
The compound might interact with its target by binding to an active site, which could inhibit the target’s function or modulate its activity. The methoxyphenyl and imidazoquinazolinone groups in the compound could be key for this interaction .
Biochemical pathways
Depending on the specific target, the compound could affect various biochemical pathways. For instance, if the target is an enzyme involved in cell division, the compound might disrupt this process and inhibit the growth of cancer cells .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on its chemical structure. For example, the ethyl group might enhance the compound’s lipophilicity, potentially aiding in its absorption and distribution .
Result of action
The molecular and cellular effects of the compound would depend on its mode of action and the biochemical pathways it affects. If the compound inhibits an enzyme involved in cell division, the result might be cell cycle arrest and apoptosis (programmed cell death) .
Action environment
Various environmental factors, such as pH and temperature, could influence the compound’s action, efficacy, and stability. For instance, extreme pH values might affect the compound’s ionization state and, consequently, its ability to interact with its target .
properties
IUPAC Name |
ethyl 2-[[2-[2-[(2-methoxyphenyl)methylamino]-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O5S/c1-3-33-21(30)14-34-24-27-17-10-6-5-9-16(17)22-26-18(23(31)28(22)24)12-20(29)25-13-15-8-4-7-11-19(15)32-2/h4-11,18H,3,12-14H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAMUEFBRUJRBST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=CC=CC=C2C3=NC(C(=O)N31)CC(=O)NCC4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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